{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine
Description
Properties
IUPAC Name |
3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-14-5-2-3-6-15(14)13-18-11-9-17(10-12-18)8-4-7-16/h2-3,5-6H,4,7-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWVOBAZKCYNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Overview
{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine is a piperazine derivative that has attracted attention for its potential applications in various scientific fields, particularly in medicinal chemistry. Characterized by a piperazine ring substituted with a 2-methylbenzyl group and a propylamine chain, this compound exhibits unique structural features that enable interactions with neurotransmitter systems, making it a candidate for therapeutic exploration.
Scientific Research Applications
The applications of this compound span several disciplines:
Medicinal Chemistry
- Therapeutic Potential : Investigated for its role in modulating biological pathways associated with neurological disorders. Its structure suggests potential interactions with receptors involved in the central nervous system (CNS), particularly as an antagonist at α1-adrenergic receptors.
- Pharmacological Studies : Research indicates that compounds with similar structures may exhibit antidepressant and anxiolytic effects, warranting further exploration of this compound in these contexts.
Organic Synthesis
- Intermediate in Chemical Reactions : This compound serves as an intermediate in the synthesis of various organic compounds, facilitating the development of new pharmaceuticals .
- Chemical Behavior Studies : The versatility of this compound allows for a range of chemical reactions, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications
- Pharmaceutical Production : Utilized in the production of active pharmaceutical ingredients (APIs), particularly those targeting CNS disorders. Its unique properties make it suitable for large-scale synthesis and formulation .
- Chemical Manufacturing : The compound's stability and reactivity profile make it an attractive candidate for various industrial applications beyond pharmaceuticals, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of {3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine involves its interaction with specific molecular targets and pathways. For instance, it may block the phosphorylation of tau proteins, preventing their misfolding. Additionally, it can stimulate cellular mechanisms like macroautophagy, which helps clear and destroy misfolded proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Receptor Affinity
The table below compares structural features and receptor affinities of {3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine with similar compounds:
Key Observations:
- Substituent Effects: The 2-methylbenzyl group in the target compound may favor interactions with hydrophobic pockets in DAT or σ1 receptors, similar to the bis(4-fluorophenyl)amino group in GBR 12909 .
- Side Chain Modifications :
Pharmacological Activity
- The target compound’s benzyl group may similarly enhance DAT affinity but requires experimental validation.
- The absence of a methoxy group in the target compound likely shifts selectivity toward dopaminergic pathways.
- Antimicrobial and Anticancer Potential: Chloroquine analogs with piperazine-propylamine motifs (e.g., ) demonstrate activity against MCF7 cell lines (IC50 = 1.2–3.5 µM), suggesting the target compound could be repurposed for oncology studies.
Biological Activity
{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine is a piperazine derivative that has garnered attention for its potential biological activities. Structurally, it features a propylamine chain linked to a piperazine ring, with a substitution at the piperazine nitrogen by a 2-methylbenzyl group. This unique configuration may facilitate interactions with various neurotransmitter systems, positioning it as a candidate for therapeutic applications, particularly in the central nervous system (CNS) modulation.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antiviral Activity : Some studies suggest that piperazine derivatives exhibit antiviral properties, indicating that this compound may interact with viral mechanisms.
- CNS Effects : Given its structural similarity to other CNS-active compounds, it may influence neurotransmitter systems, particularly those involved in mood and anxiety regulation.
- Potential for Anticancer and Anti-inflammatory Activities : Preliminary investigations have hinted at its potential in these areas, although comprehensive studies are still required.
The mechanism of action for this compound likely involves its interaction with various receptors and enzymes within the body. Its binding affinity and activity at specific targets, such as serotonin and dopamine receptors, are crucial for its pharmacological effects. The compound’s ability to modulate neurotransmitter release could underpin its therapeutic potential in treating mood disorders and other CNS-related conditions.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the structural diversity within the piperazine family and emphasizes the unique aspects of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine | Piperazine ring with dimethyl substitution | Used in gene delivery systems |
| 1-(4-Fluorophenyl)-piperazine | Substituted piperazine | Antidepressant effects |
| 4-(2-Methylphenyl)piperidine | Piperidine ring | Analgesic properties |
This table underscores how variations in structure can lead to differing biological activities and therapeutic applications.
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
- CNS Modulation : Research indicates that compounds similar to this compound can act as antagonists at histamine H3 receptors, which are implicated in various CNS disorders. Such antagonistic activity could lead to enhanced neurotransmitter release and improved cognitive function .
- Antiviral Potential : A study exploring the antiviral properties of piperazine derivatives found that certain modifications could enhance efficacy against viral targets, suggesting a promising avenue for further investigation into this compound's potential as an antiviral agent .
- Anticancer Research : Investigations into the anticancer properties of similar compounds have shown that they can induce apoptosis in cancer cells through specific receptor interactions, paving the way for potential therapeutic applications of this compound in oncology.
Q & A
Q. What are the most reliable synthetic routes for {3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine, and how can intermediates be validated?
Methodological Answer: The compound can be synthesized via multi-step alkylation and deprotection reactions. For example:
- Step 1: React a dibenzyl-protected piperazine precursor (e.g., N,N-dibenzyl-4-(2-methylbenzyl)piperazine) with 1-bromo-3-chloropropane under reflux in acetonitrile to introduce the propyl chain .
- Step 2: Deprotect the amine group using catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (HCl/EtOH).
- Validation: Confirm intermediates via ESI-MS (e.g., m/z 198 [M + H]+ for deprotected intermediates) and ¹H NMR (e.g., δ 2.8–3.2 ppm for piperazine protons, δ 1.6–1.8 ppm for propyl chain) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Mass Spectrometry (ESI-MS): Detect molecular ions (e.g., m/z 452 [M + H]+) to confirm molecular weight .
- ¹H/¹³C NMR: Resolve stereochemistry and substituent positions. For example, aromatic protons from the 2-methylbenzyl group appear at δ 6.8–7.2 ppm, while piperazine protons show splitting patterns between δ 2.5–3.5 ppm .
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can researchers optimize purification protocols for this amine derivative?
Methodological Answer:
- Flash Chromatography: Use silica gel with eluents like dichloromethane/methanol (9:1) for intermediates.
- Prep-TLC: Isolate final products using CH₂Cl₂/MeOH/NH₄OH (90:9:1) to minimize polar impurities .
- Recrystallization: Employ ethanol/water mixtures to enhance crystallinity and remove residual solvents .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperazine ring) influence biological activity?
Methodological Answer:
- SAR Studies: Replace the 2-methylbenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Test binding affinity via radioligand assays (e.g., dopamine D2 receptors) .
- Example: Bis-acridine analogs with piperazine linkers showed enhanced prion inhibition (IC₅₀ = 25 nM) due to optimized linker length and rigidity .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer:
- Variable Temperature NMR: Resolve dynamic effects (e.g., piperazine ring puckering) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC): Assign overlapping signals, such as distinguishing propyl chain protons from piperazine methylenes .
- X-ray Crystallography: Confirm absolute configuration if chiral centers are present (e.g., R/S isomers in cyclohexyl derivatives) .
Q. What in vitro and in vivo models are suitable for evaluating this compound’s neuropharmacological potential?
Methodological Answer:
- In Vitro:
- In Vivo:
Q. What strategies mitigate low yields in the final coupling step of the synthesis?
Methodological Answer:
Q. How can enantiomeric purity be ensured in chiral derivatives of this compound?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak IA with hexane/isopropanol (80:20) to resolve R/S isomers .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., (R)-BINOL) during alkylation to control stereochemistry .
Q. What computational tools predict binding modes to biological targets like serotonin transporters?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to 5-HT transporter homology models (PDB: 5I6X) .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore Modeling (MOE): Identify critical interactions (e.g., hydrogen bonds with Asp98, π-stacking with Phe341) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
